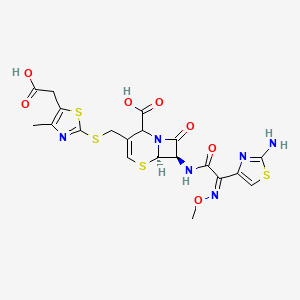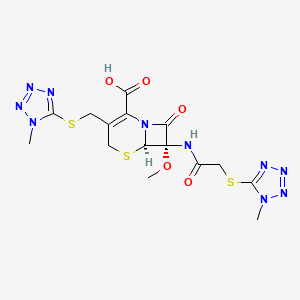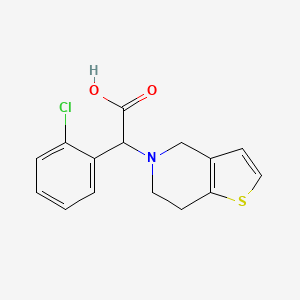
Acide carboxylique de clopidogrel
Vue d'ensemble
Description
Clopidogrel carboxylic acid is a major inactive metabolite of the antiplatelet drug clopidogrel. Clopidogrel is widely used to prevent blood clots in patients with cardiovascular diseases, such as myocardial infarction and stroke. The carboxylic acid derivative is formed through the hydrolysis of clopidogrel and is considered pharmacologically inactive .
Applications De Recherche Scientifique
Clopidogrel carboxylic acid has several applications in scientific research:
Pharmacokinetic Studies: It is used to study the metabolism and pharmacokinetics of clopidogrel in the body.
Analytical Method Development: The compound is used as a reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography and mass spectrometry, for the quantification of clopidogrel and its metabolites.
Toxicological Studies: It is employed in toxicological studies to assess the safety and potential side effects of clopidogrel and its metabolites.
Mécanisme D'action
Target of Action
Clopidogrel carboxylic acid is an inactive metabolite of the prodrug Clopidogrel . The active metabolite of Clopidogrel irreversibly inhibits a receptor called P2Y12 on platelets .
Mode of Action
Clopidogrel is a prodrug that requires metabolic activation in the liver . Approximately 85-90% of Clopidogrel is converted to an inactive carboxylic acid derivative, Clopidogrel carboxylic acid (CLPM), by carboxylesterase 1 (CES1) . The remaining Clopidogrel is metabolized to an active thiol metabolite . This active metabolite irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface, which prevents activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Biochemical Pathways
The metabolism of Clopidogrel to its active metabolite involves two sequential oxidative steps . The first step is the conversion of Clopidogrel to 2-oxo-clopidogrel, which is mediated by CYP1A2 and CYP2B6 . The second step is the conversion of 2-oxo-clopidogrel to the active thiol metabolite . All major drug metabolizing CYP enzymes are capable of converting 2-oxo-clopidogrel to sulfenic acid intermediates that subsequently form the active thiol metabolite .
Pharmacokinetics
Clopidogrel is rapidly absorbed and extensively metabolized, with approximately 85-90% converted to an inactive carboxylic acid metabolite (CLO-CA) and the remaining to an active thiol (CLO-TH) . The conversion of Clopidogrel to its active metabolite requires two sequential oxidative steps . The pharmacokinetics of Clopidogrel and its metabolites are influenced by genetic polymorphisms in the genes encoding for cytochrome (CYP) 2C19 .
Result of Action
The active metabolite of Clopidogrel irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface, which prevents activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . This results in the prevention of blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease .
Action Environment
The efficacy of Clopidogrel can be influenced by various environmental factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions . For instance, the activity of CES1, which is responsible for the conversion of Clopidogrel to Clopidogrel carboxylic acid, can be influenced by these factors . Therefore, these factors can affect the action, efficacy, and stability of Clopidogrel and its metabolites.
Analyse Biochimique
Biochemical Properties
Clopidogrel carboxylic acid plays a significant role in biochemical reactions as an inactive metabolite of clopidogrel. The conversion of clopidogrel to clopidogrel carboxylic acid is primarily mediated by carboxylesterase 1 (CES1) in the liver . This enzyme hydrolyzes clopidogrel, resulting in the formation of clopidogrel carboxylic acid, which circulates in the bloodstream. Although clopidogrel carboxylic acid itself does not exhibit antiplatelet activity, its formation is a critical step in the overall metabolism of clopidogrel.
Cellular Effects
Clopidogrel carboxylic acid does not directly influence cellular processes due to its inactive nature. The presence of clopidogrel carboxylic acid in the bloodstream indicates the successful metabolism of clopidogrel. The active metabolite of clopidogrel, which is formed through a different metabolic pathway, exerts its effects on platelets by irreversibly inhibiting the P2Y12 receptor, thereby preventing platelet aggregation . This inhibition is crucial for reducing the risk of thrombotic events in patients with cardiovascular diseases.
Molecular Mechanism
The molecular mechanism of clopidogrel carboxylic acid involves its formation through the hydrolysis of clopidogrel by carboxylesterase 1 (CES1) in the liver . This process results in the production of clopidogrel carboxylic acid, which is an inactive metabolite. The active metabolite of clopidogrel, on the other hand, binds irreversibly to the P2Y12 receptor on platelets, inhibiting their activation and aggregation . This mechanism is essential for the antiplatelet effects of clopidogrel.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of clopidogrel carboxylic acid have been studied to understand its temporal effects. Clopidogrel carboxylic acid is relatively stable and does not degrade rapidly under physiological conditions . Long-term studies have shown that clopidogrel carboxylic acid remains present in the bloodstream for an extended period, indicating its persistence as an inactive metabolite. Its presence does not contribute to the antiplatelet effects of clopidogrel.
Dosage Effects in Animal Models
Studies in animal models have shown that the formation of clopidogrel carboxylic acid is dose-dependent. Higher doses of clopidogrel result in increased levels of clopidogrel carboxylic acid in the bloodstream . Since clopidogrel carboxylic acid is inactive, its presence does not contribute to the therapeutic effects of clopidogrel. Toxic or adverse effects at high doses of clopidogrel are primarily associated with the active metabolite rather than clopidogrel carboxylic acid.
Metabolic Pathways
Clopidogrel carboxylic acid is formed through the hydrolysis of clopidogrel by carboxylesterase 1 (CES1) in the liver . This pathway accounts for approximately 85-90% of the absorbed dose of clopidogrel . The remaining clopidogrel undergoes oxidation by cytochrome P450 enzymes to form the active thiol metabolite, which exerts the antiplatelet effects. The formation of clopidogrel carboxylic acid is a crucial step in the overall metabolism of clopidogrel.
Transport and Distribution
Clopidogrel carboxylic acid is transported and distributed within the bloodstream after its formation in the liver . It does not require specific transporters or binding proteins for its distribution. The inactive nature of clopidogrel carboxylic acid means that it does not accumulate in specific tissues or cells. Instead, it remains in the bloodstream until it is eventually excreted from the body.
Subcellular Localization
Clopidogrel carboxylic acid does not have specific subcellular localization due to its inactive nature . It is primarily found in the bloodstream and does not interact with cellular compartments or organelles. The formation of clopidogrel carboxylic acid is a result of the hydrolysis of clopidogrel in the liver, and it remains in the extracellular space until it is excreted.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel carboxylic acid involves the hydrolysis of clopidogrel. This process can be carried out using various hydrolytic agents under controlled conditions. For instance, clopidogrel can be hydrolyzed using a basic medium, such as sodium hydroxide, followed by neutralization with an acid .
Industrial Production Methods: In industrial settings, the production of clopidogrel carboxylic acid typically involves large-scale hydrolysis of clopidogrel using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Clopidogrel carboxylic acid primarily undergoes hydrolysis reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or other basic reagents.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed: The primary product formed from the hydrolysis of clopidogrel is clopidogrel carboxylic acid itself. No significant by-products are typically observed under controlled conditions .
Comparaison Avec Des Composés Similaires
Ticlopidine: Another thienopyridine antiplatelet agent that also inhibits the P2Y12 receptor but has a different safety profile.
Prasugrel: A newer thienopyridine with a similar mechanism of action but faster onset and greater potency compared to clopidogrel.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor with reversible binding and a different pharmacokinetic profile.
Uniqueness of Clopidogrel Carboxylic Acid: Clopidogrel carboxylic acid is unique in that it is an inactive metabolite, serving as a marker for the metabolic processing of clopidogrel. Its presence in biological samples helps researchers understand the pharmacokinetics and metabolism of clopidogrel, providing insights into the drug’s efficacy and safety .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144644 | |
| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90055-55-3 | |
| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90055-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601291.png)
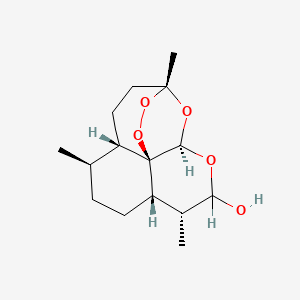

![(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone](/img/structure/B601295.png)
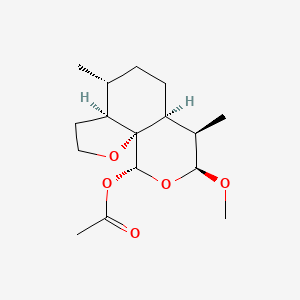

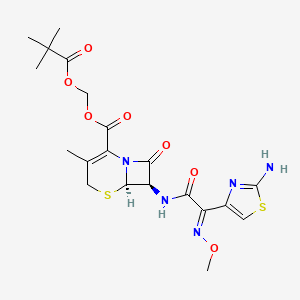
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
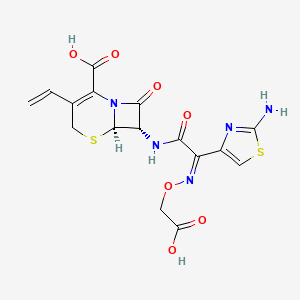
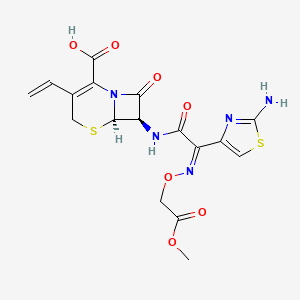
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
